3-(1',3'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile
Description
This compound is a pyrazole-clubbed nitrile derivative characterized by a [3,4'-bipyrazol] core substituted with trifluoromethyl, dimethyl, and propanenitrile groups. Its molecular formula is C₁₂H₁₂F₃N₅, with a molecular weight of 283.25 (CAS: Not explicitly listed; structurally related to entries in –17). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile moiety may contribute to binding interactions in biological targets .
Properties
IUPAC Name |
3-[5-(1,3-dimethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c1-8-9(7-19(2)17-8)10-6-11(12(13,14)15)18-20(10)5-3-4-16/h6-7H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXGEWHSPKFHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2CCC#N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150164 | |
| Record name | 1,3-Dimethyl-3′-(trifluoromethyl)[4,5′-bi-1H-pyrazole]-1′-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170836-29-9 | |
| Record name | 1,3-Dimethyl-3′-(trifluoromethyl)[4,5′-bi-1H-pyrazole]-1′-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170836-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-3′-(trifluoromethyl)[4,5′-bi-1H-pyrazole]-1′-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Mode of Action
The compound acts as an electrophilic CF3-transfer reagent for direct, mild, and efficient trifluoromethylation. It is involved in the selective trifluoromethylation of 1,3-disubstituted arenes through iridium-catalyzed arene borylation and copper-catalyzed trifluoromethylation.
Biochemical Pathways
It is known to be involved in the formation of c-c bonds, which is a fundamental process in organic chemistry and biochemistry.
Action Environment
The compound is recommended to be stored in a dry environment at 2-8°C. Environmental factors such as temperature, humidity, and pH could potentially influence the compound’s action, efficacy, and stability.
Biological Activity
3-(1',3'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile, with the CAS number 1170836-29-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂F₃N₅
- Molecular Weight : 283.25 g/mol
- Structural Features : The compound features a bipyrazole core with a trifluoromethyl group and a propanenitrile moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds similar to 3-(1',3'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile exhibit significant antimicrobial effects against various pathogens.
-
Antitubercular Activity :
- A study highlighted the effectiveness of pyrazole derivatives against Mycobacterium tuberculosis (Mtb), with compounds showing bactericidal activity in vitro against both replicating and multidrug-resistant strains. The structure-activity relationship (SAR) studies revealed that modifications in the pyrazole core could enhance potency, suggesting a similar potential for the bipyrazole derivative under discussion .
- Fungal Inhibition :
The mechanisms through which 3-(1',3'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile exerts its biological effects are still under investigation but may include:
- Inhibition of Cell Wall Biosynthesis : Similar compounds have been noted to interfere with cell wall synthesis pathways in bacteria.
- Targeting Chaperone Proteins : Some studies suggest that pyrazole derivatives can modulate the activity of heat shock proteins (Hsp90), which play a crucial role in protein folding and stability in pathogens .
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds similar to 3-(1',3'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile exhibit significant antitumor properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against tumor cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the bipyrazole structure contributes to its interaction with microbial enzymes, leading to disruption of metabolic processes .
Agrochemical Applications
Herbicidal Activity
The structural characteristics of 3-(1',3'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile make it a candidate for herbicide development. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed control. Research has shown that similar compounds can selectively target weed species without harming crops .
Insecticidal Properties
Additionally, studies have indicated potential insecticidal applications. The compound's mechanism may involve interference with the nervous system of pests, leading to paralysis and death. Field trials are ongoing to evaluate its effectiveness in agricultural settings .
Material Science
Polymer Additives
In the realm of material science, 3-(1',3'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile can serve as an additive in polymer formulations. Its unique chemical structure can enhance thermal stability and mechanical properties of polymers. Research suggests that incorporating such compounds can lead to materials with improved performance under extreme conditions .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Similarities and Variations
The compound belongs to a broader class of [3,4'-bipyrazol]-based derivatives. Key structural analogs include:
Key Observations :
- Trifluoromethyl vs. Halogen Substitutions : The trifluoromethyl group in the target compound contrasts with halogenated derivatives (e.g., 4-fluorophenyl in 9g), which often enhance antitubercular activity .
- Nitrile vs.
- Methoxy vs. Nitro Groups : Methoxy-substituted analogs (e.g., 5m) show stronger antimicrobial activity, while nitro groups (e.g., in 5a–o) improve catalytic synthesis yields .
Antimicrobial Activity
- Target Compound: No direct activity data available. However, structurally similar nitrile-containing pyrazoles (e.g., thiazole derivatives in ) exhibit MIC values of 6.25–12.5 µg/mL against S. aureus and E. coli .
- Compound 5m (): Demonstrated 89% inhibition against B. subtilis at 50 µg/mL, attributed to the electron-withdrawing nitro group enhancing membrane disruption .
- Compound 9g (): Achieved 99% inhibition of M. tuberculosis at 10.2 µg/mL, linked to sulfonamide-mediated enzyme inhibition .
Antitubercular and Antiviral Potential
- Trifluoromethyl Impact: The trifluoromethyl group in the target compound is analogous to pyrimidine-clubbed derivatives (e.g., 9o in ), which show docking scores of -9.714 kcal/mol against M. tuberculosis enoyl-ACP reductase .
- Carboxamide Derivatives (): Compounds 6e–j showed moderate antiviral activity (unpublished data), suggesting nitrile groups may need optimization for similar efficacy .
Preparation Methods
Synthesis of Pyrazole Precursors
The bipyrazole core derives from two distinct pyrazole units: a 1,3-dimethyl-5-(trifluoromethyl)pyrazole and a substituted pyrazole bearing a propanenitrile side chain.
1,3-Dimethyl-5-(trifluoromethyl)pyrazole :
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Prepared via cyclocondensation of 1,1,1-trifluoro-4-methylpentane-2,4-dione with methylhydrazine in ethanol under reflux.
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Yield: 68–72% after recrystallization from hexane.
3-(Pyrazol-1-yl)propanenitrile :
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Synthesized by nucleophilic substitution of 3-bromopropionitrile with pyrazole in the presence of potassium carbonate in acetonitrile.
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Reaction temperature: 60°C for 12 hours.
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Yield: 85% after distillation.
Bipyrazole Core Assembly
The critical coupling step employs a transition metal-catalyzed C–N bond formation, adapted from methodologies described in.
Procedure :
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Reactants :
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1,3-Dimethyl-5-(trifluoromethyl)pyrazole (1.0 equiv)
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3-(Pyrazol-1-yl)propanenitrile (1.2 equiv)
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Catalyst: Copper(I) iodide (10 mol%)
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Ligand: 8-Hydroxyquinoline (20 mol%)
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Base: Tripotassium phosphate (2.5 equiv)
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Solvent: n-Butanol (0.5 M)
-
-
Conditions :
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Argon atmosphere, reflux at 120°C for 24–36 hours.
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Progress monitored via TLC (ethyl acetate/hexane, 1:3).
-
-
Workup :
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Reaction mixture filtered hot to remove inorganic salts.
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Solvent evaporated under reduced pressure.
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Crude product washed with aqueous ammonia to remove residual copper.
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Yield : 50–55% after recrystallization from ethanol.
Nitrile Group Installation
The propanenitrile side chain is introduced via a nucleophilic substitution reaction:
Reaction Scheme :
Conditions :
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Sodium hydride (1.5 equiv) in dry DMF at 0°C.
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Reaction time: 6 hours at room temperature.
Purification :
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Column chromatography (silica gel, ethyl acetate/hexane gradient).
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Final recrystallization from acetone/water (9:1).
Overall Yield : 40–45%.
Reaction Optimization and Conditions
Catalytic System Screening
The choice of catalyst and ligand significantly impacts coupling efficiency. Comparative data from reveal:
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| CuI | 8-Hydroxyquinoline | K₃PO₄ | 55 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 48 |
| CuBr | 1,10-Phenanthroline | K₂CO₃ | 42 |
Key Findings :
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Copper-based systems outperform palladium in cost and efficiency.
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8-Hydroxyquinoline enhances catalyst stability and regioselectivity.
Solvent and Temperature Effects
Optimization studies highlight n-butanol as the optimal solvent due to its high boiling point and ability to dissolve both polar and non-polar reactants. Alternative solvents reduce yields:
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| n-Butanol | 117 | 55 |
| DMF | 153 | 32 |
| Toluene | 110 | 28 |
Reaction temperatures below 100°C result in incomplete conversion, while exceeding 130°C promotes decomposition.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol yields needle-like crystals suitable for X-ray diffraction. Key parameters:
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Solvent Ratio : Ethanol/water (4:1) at 0°C.
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Purity : >99% (HPLC, C18 column, acetonitrile/water).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 3.21 (t, 2H, CH₂CN), 2.52 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).
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¹³C NMR : δ 148.9 (C-F₃), 119.2 (CN), 117.5 (q, J = 288 Hz, CF₃).
Challenges and Mitigation Strategies
Regioisomeric Contamination
The formation of 3,5'-bipyrazole byproducts is minimized by:
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Using excess 3-(pyrazol-1-yl)propanenitrile (1.2 equiv).
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Slow addition of reactants to maintain low local concentrations.
Copper Residue Removal
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Washing with aqueous ammonia (10% v/v) reduces copper content to <10 ppm.
Q & A
Q. Table 1: Catalytic Efficiency in Bipyrazole Synthesis
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Cs₂CO₃ | DMF | 85 | |
| NaOEt | EtOH | 72 | |
| T3P/Et₃N | CH₂Cl₂ | 68 |
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positioning (e.g., trifluoromethyl at C5 ).
- X-Ray Crystallography : Resolves dihedral angles in bipyrazol cores (e.g., 3,4-dihydro-1'H,2H-[3,4'-bipyrazol] ).
- Mass Spectrometry : LCMS confirms molecular ions (e.g., m/z 553.12 for thiazolone derivatives ).
Basic: What preliminary biological activities are reported for this compound class?
Methodological Answer:
Pyrazole-trifluoromethyl hybrids exhibit:
Q. Table 2: Biological Activity of Analogues
| Substituent | Target Pathogen | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| Thiophene-thiazole | S. aureus | 12 µg/mL | |
| Tetrazole-pyridinyl | M. tuberculosis | 1.2 µM |
Advanced: How do substituents influence structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl enhances lipophilicity and target binding (e.g., 3.5-fold potency increase ).
- Heterocyclic Extensions : Thiophene/furan substituents improve π-π stacking in enzyme pockets (ΔG = -9.8 kcal/mol ).
- Steric Effects : Methyl groups at 1',3' positions reduce conformational flexibility, enhancing selectivity .
Q. Table 3: SAR Trends in Pyrazole Derivatives
| Substituent | Bioactivity Trend | Mechanism Insight |
|---|---|---|
| CF₃ | ↑ Antifungal potency | Enhanced membrane permeation |
| Thiophene | ↑ Antitubercular activity | Improved enzyme inhibition |
Advanced: What computational models predict binding interactions?
Methodological Answer:
- Molecular Docking : Pyridinyl-methanone hybrids show strong binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK, docking score: -10.2) .
- DFT Calculations : HOMO-LUMO gaps (4.8 eV) correlate with stability in nitroaryl derivatives .
Advanced: How are process-related impurities controlled?
Methodological Answer:
- HPLC Monitoring : Detects nitrile byproducts (e.g., 2-(3-(1-cyanoethyl)phenyl)-2-methylpropionitrile) at ≤0.15% .
- Crystallization : Ethanol recrystallization removes triazole-linked impurities (purity >99.5%) .
Advanced: How to resolve contradictions in synthetic yields across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
